molecular formula C8H8F2O2 B8301580 1,4-Benzenedimethanol, 2,5-difluoro-

1,4-Benzenedimethanol, 2,5-difluoro-

Cat. No.: B8301580
M. Wt: 174.14 g/mol
InChI Key: HZJCZHYTWNLVRT-UHFFFAOYSA-N
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Description

Alpha,alpha’-Dihydroxy-2,5-difluoro-paraxylene is an organic compound characterized by the presence of two hydroxyl groups and two fluorine atoms attached to a paraxylene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,alpha’-Dihydroxy-2,5-difluoro-paraxylene typically involves the fluorination of paraxylene derivatives. One common method is the use of bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) for the conversion of alcohols to alkyl fluorides . This reagent is effective for the fluorination of paraxylene derivatives under mild conditions, providing high yields of the desired product.

Industrial Production Methods

Industrial production of alpha,alpha’-Dihydroxy-2,5-difluoro-paraxylene may involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods allows for the efficient production of the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

Alpha,alpha’-Dihydroxy-2,5-difluoro-paraxylene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to remove the fluorine atoms and hydroxyl groups, yielding simpler hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of difluorobenzaldehyde or difluorobenzoic acid.

    Reduction: Formation of paraxylene or partially reduced derivatives.

    Substitution: Formation of various substituted paraxylene derivatives depending on the nucleophile used.

Scientific Research Applications

Alpha,alpha’-Dihydroxy-2,5-difluoro-paraxylene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a fluorinated probe in biological systems due to its unique chemical properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of alpha,alpha’-Dihydroxy-2,5-difluoro-paraxylene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes and receptors, potentially altering their activity. The hydroxyl groups can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha,alpha’-Dihydroxy-2,5-difluoro-paraxylene is unique due to its specific substitution pattern on the paraxylene backbone, which imparts distinct chemical and physical properties. The combination of hydroxyl and fluorine groups makes it a versatile compound for various applications, distinguishing it from other fluorinated compounds.

Properties

Molecular Formula

C8H8F2O2

Molecular Weight

174.14 g/mol

IUPAC Name

[2,5-difluoro-4-(hydroxymethyl)phenyl]methanol

InChI

InChI=1S/C8H8F2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2,11-12H,3-4H2

InChI Key

HZJCZHYTWNLVRT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)CO)F)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 63.2 g (0.265 mols of 2,3,5,6-tetrafluoroterephthalic acid (m.p. 268 - 271° C., obtainable from Pierce-Chemical, Rockford, Ill., U.S.A., in 450 ml of tetrahydrofuran are introduced in the course of 1 hour into a solution of 40.3 g (1.06 mols) of lithium aluminium hydride in 1200 ml of tetrahydrofuran. The reaction mixture is refluxed for 24 hours, then cooled to 10° C. and treated carefully with 40 ml of 15% sodium hydroxide solution and finally with 120ml of water. The white precipitate is filtered off, washed with 500 ml of tetrahydrofuran, and the clear filtrate concentrated at 60° C. under vacuum. 37.9 g of slightly yellow-colored crystals are obtained. This-layer chromatography reveals them to be a mixture of at least three substances. To isolate a unitary substance, the batch is dissolved in 500 ml of ether, 2.8 g of insoluble constituents are removed by filtration, and the ethereal solution concentrated to one-third its volume. It is then treated with 35 ml of pentane and cooled to 10° C., white crystals precipitating. After two recrystallizations from ether+pentane, 3.4 g of fine needles are obtained which melt at 107-109° C.
Quantity
0.265 mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
40.3 g
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Three
Quantity
1200 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

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